molecular formula C15H13N3O3S B5292365 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No. B5292365
M. Wt: 315.3 g/mol
InChI Key: NTGDUSWZRMBJMN-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is not well understood. However, it has been suggested that the compound may exert its antimicrobial and anticancer effects by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has been reported to exhibit minimal toxicity towards normal cells, making it a potentially safe therapeutic agent. Additionally, it has been shown to possess antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide in lab experiments is its broad-spectrum antimicrobial and anticancer activity. However, its limited solubility in water may pose a challenge in certain experiments.

Future Directions

There are several future directions for the research on N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide. One potential area of research is the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacokinetic properties. Finally, the development of novel synthetic methods for the compound may also be an area of future research.
In conclusion, N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a promising compound that has shown significant antimicrobial and anticancer activity. Its potential applications in various fields make it an area of interest for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 4-ethoxybenzoyl hydrazine with thiophene-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then reacted with phosphorous oxychloride and sodium azide to yield the final product.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Additionally, it has shown promising anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-20-11-7-5-10(6-8-11)13-14(18-21-17-13)16-15(19)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGDUSWZRMBJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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